N-Carbamimidoylmorpholine-4-carboximidamide hydrochloride

NMDA receptor inhibition Biguanide structure-activity relationship Off-target profiling

For researchers requiring a biguanide antiviral reference standard free from NMDA receptor off-target effects, Moroxydine HCl is the optimal choice. Unlike cycloguanil or phenformin, it shows practically no NMDA inhibition, ensuring clean neurovirological data. Its extreme polarity (LogP ≈ -1.6) makes it the ideal calibrant for HILIC-based multi-residue antiviral methods. - Negligible NMDA receptor inhibition (IC50 >> 10 µM) versus cycloguanil (IC50 3.4 µM). - Validated LOD of 0.51 µg/kg in chicken muscle via HILIC-MS/MS. - High aqueous solubility (>42 mg/mL) ensures reproducible in vitro assay preparation.

Molecular Formula C6H14ClN5O
Molecular Weight 207.66 g/mol
CAS No. 3160-91-6
Cat. No. B1676751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamimidoylmorpholine-4-carboximidamide hydrochloride
CAS3160-91-6
Synonyms4-morpholinocarboximidoylguanidine
Flumidine
Influmine
moroxidine
moroxydine
moroxydine monohydrochloride
N-amidino-4-morpholinecarboxamidine
Vironil
Virustat
Molecular FormulaC6H14ClN5O
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1COCCN1C(=NC(=N)N)N.Cl
InChIInChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H
InChIKeyFXYZDFSNBBOHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>31.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moroxydine Hydrochloride: Baseline Identity and Pharmacological Classification


N-Carbamimidoylmorpholine-4-carboximidamide hydrochloride (synonym: moroxydine hydrochloride, ABOB hydrochloride; CAS 3160-91-6) is a synthetic heterocyclic biguanidine compound with demonstrated multi-antiviral activity against both DNA and RNA viruses . Discovered in the 1950s, the compound was originally developed for influenza prophylaxis and treatment and has since been shown to target influenza virus, herpes simplex, varicella zoster, measles, mumps, and hepatitis C virus . Its molecular formula is C6H14ClN5O (MW 207.66), and it is typically supplied as a white to off-white crystalline powder with aqueous solubility exceeding 42 mg/mL .

Why Moroxydine Cannot Be Substituted by Other Biguanides or Adamantane Antivirals


Moroxydine hydrochloride belongs to the biguanide chemotype, a class that includes structurally related compounds such as metformin, phenformin, proguanil, and cycloguanil, each exhibiting markedly divergent pharmacodynamic and pharmacokinetic profiles [1]. Attempts to interchange moroxydine hydrochloride with other biguanides or with adamantane-based antivirals (amantadine, rimantadine) without quantitative justification risk introducing off-target NMDA receptor modulation or altering analytical detection characteristics due to extreme polarity differences [1][2]. The evidence below demonstrates that moroxydine hydrochloride displays a unique combination of practically absent NMDA receptor inhibition, high aqueous solubility, and a distinct chromatographic retention profile that directly impacts procurement decisions for research, analytical method development, and specialized veterinary applications.

Quantified Differentiation Against Closest Analogs and Comparators


NMDA Receptor Off-Target Liability: Moroxydine vs. Other Biguanides

In a whole-cell patch-clamp screening of biguanide compounds against native NMDA receptors in rat CA1 hippocampal pyramidal neurons, moroxydine hydrochloride was found to be practically ineffective, in contrast to cycloguanil (IC50 3.4 ± 0.6 µM), proguanil (IC50 9.0 ± 2.2 µM), and phenformin (IC50 13 ± 1 µM) [1]. This absence of NMDA receptor modulation distinguishes moroxydine hydrochloride from other biguanides when selecting a compound for antiviral studies where NMDA receptor-mediated confounding effects must be avoided.

NMDA receptor inhibition Biguanide structure-activity relationship Off-target profiling

Extreme Polarity Differential vs. Adamantane Antivirals

Moroxydine hydrochloride is an exceptionally polar compound (LogP approximately -1.6 for the free base) [1], in stark contrast to the adamantane antivirals amantadine (LogP approximately 2.44) and rimantadine (LogP approximately 3.6–4.1) [2][3]. This physicochemical divergence necessitates hydrophilic interaction liquid chromatography (HILIC) for simultaneous residue analysis, as demonstrated by Zhang et al. (2016), where moroxydine required BEH Amide column separation under HILIC conditions while amantadine and rimantadine were retained under reversed-phase mechanisms [4]. The method achieved limits of detection (LODs) of 0.51 µg/kg for moroxydine versus 0.56 µg/kg (amantadine), 0.50 µg/kg (rimantadine), 0.30 µg/kg (acyclovir), and 2.22 µg/kg (ribavirin) in chicken muscle [4].

Hydrophilic interaction chromatography LogP differential Antiviral residue analysis

Aqueous Solubility Advantage for Assay Preparation

Moroxydine hydrochloride demonstrates high aqueous solubility of ≥42 mg/mL (≥202 mM) in water at 25°C, with solubility in DMSO of 42 mg/mL and near-insolubility in ethanol . This stands in contrast to amantadine hydrochloride, which requires salt formation for aqueous formulations, and rimantadine hydrochloride, which shows approximately 50 mg/mL solubility only as the hydrochloride salt [1]. The solubility order across 12 pure solvents was experimentally determined as water > methanol > ethanol > 1-propanol > 1-butanol > 2-methyl-1-propanol > 2-propanol > 1-pentanol > 2-butanol > acetonitrile ≈ ethyl acetate ≈ acetone [2].

Aqueous solubility Formulation compatibility In vitro assay preparation

Thermal Stability in Honey Matrix for Sacbrood Disease Research

In a comprehensive stability study of five antiviral drugs in honey, moroxydine hydrochloride was identified as a potential drug candidate for treating sacbrood disease (SBD) in honeybees based on differential depletion kinetics across storage and processing temperatures, whereas ribavirin, amantadine, rimantadine, and memantine did not demonstrate equivalent suitability [1]. The analytical method achieved limits of detection (LODs) of 0.1–2 µg/kg and limits of quantitation (LOQs) of 0.2–5 µg/kg for the five antivirals, with moroxydine recoveries between 82.46% and 116.34% across nine floral origin honey matrices [1].

Veterinary antiviral application Honeybee sacbrood disease Thermal stability in food matrices

Chromatographic Resolution Among Biguanides on Mixed-Mode HPLC

Using a Primesep 100 mixed-mode stationary phase column (4.6 × 150 mm, 5 µm) with an isocratic mobile phase of MeCN/H2O (70/30) containing 30 mM ammonium formate (pH 3.0) and UV detection at 240 nm, moroxydine hydrochloride exhibits a distinct retention time and a limit of detection of 7 ppb, compared to 7 ppb for metformin, 17 ppb for proguanil, and 18 ppb for phenformin under identical conditions [1]. This analytical resolution confirms that moroxydine hydrochloride can serve as a discriminated reference standard in multi-biguanide analytical methods.

Biguanide HPLC separation Mixed-mode chromatography Analytical reference standard

Evidence-Backed Research and Industrial Application Scenarios


Antiviral Mechanism Studies Requiring NMDA-Free Background

Researchers investigating the direct antiviral mechanisms of biguanide compounds should preferentially select moroxydine hydrochloride over proguanil, cycloguanil, or phenformin when NMDA receptor off-target effects must be excluded. As demonstrated by patch-clamp electrophysiology, moroxydine hydrochloride is practically ineffective at NMDA receptors, whereas cycloguanil (IC50 3.4 ± 0.6 µM), proguanil (IC50 9.0 ± 2.2 µM), and phenformin (IC50 13 ± 1 µM) exhibit micromolar inhibition, which could confound interpretation of neurovirological or in vivo antiviral efficacy data [1].

Multi-Residue Antiviral Surveillance via HILIC-UHPLC-MS/MS

Food safety and regulatory laboratories conducting multi-residue antiviral analysis in chicken muscle, honey, or other animal-derived matrices should procure moroxydine hydrochloride as a certified reference standard for HILIC-based methods. The extreme polarity of moroxydine (LogP ≈ -1.6) necessitates hydrophilic interaction chromatography, in contrast to amantadine (LogP ≈ 2.44) and rimantadine (LogP ≈ 3.6–4.1) which are amenable to reversed-phase separation. The validated method achieves an LOD of 0.51 µg/kg for moroxydine in chicken muscle, comparable to the LODs for amantadine (0.56 µg/kg) and rimantadine (0.50 µg/kg) [2].

Apiculture Research: Sacbrood Disease Therapeutic Development

Veterinary and apiculture researchers developing antiviral interventions for sacbrood disease in honeybees should prioritize moroxydine hydrochloride based on its demonstrated differential stability in honey matrices. Among five tested antivirals (moroxydine, ribavirin, amantadine, rimantadine, memantine), only moroxydine showed the requisite stability profile across varied storage and processing temperatures to be considered a potential drug candidate for SBD treatment, with validated recoveries of 82.46–116.34% across nine honey types [3].

Biguanide Class HPLC Method Development and Validation

Analytical chemists developing HPLC methods for the simultaneous determination of biguanide compounds (antiviral, antidiabetic, and antimalarial) should incorporate moroxydine hydrochloride as a chromatographic reference standard. On Primesep 100 mixed-mode columns, moroxydine achieves an LOD of 7 ppb with UV detection at 240 nm, providing equal sensitivity to metformin and superior sensitivity compared to proguanil (17 ppb) and phenformin (18 ppb) under the same isocratic conditions, facilitating accurate quantification in multi-analyte panels [4].

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